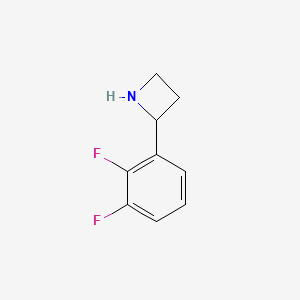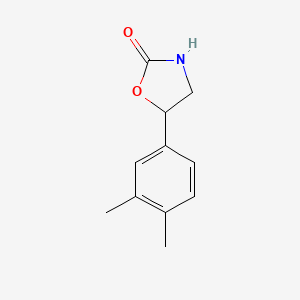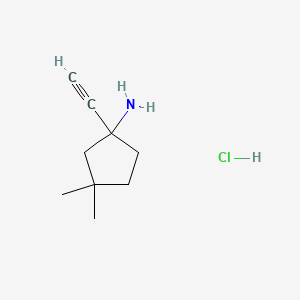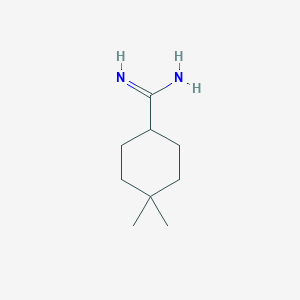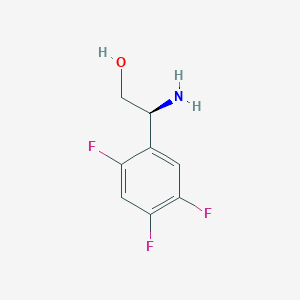
(S)-2-amino-2-(2,4,5-trifluorophenyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-amino-2-(2,4,5-trifluorophenyl)ethan-1-ol is a chiral compound with significant interest in various scientific fields. Its structure consists of an amino group and a hydroxyl group attached to an ethan-1-ol backbone, with three fluorine atoms substituted on the phenyl ring. This unique configuration imparts distinct chemical and physical properties, making it valuable for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-amino-2-(2,4,5-trifluorophenyl)ethan-1-ol typically involves the following steps:
Starting Material: The process begins with the commercially available 2,4,5-trifluorobenzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The resulting alcohol undergoes amination to introduce the amino group. This can be achieved through reductive amination using ammonia or primary amines in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) to facilitate the reduction steps.
Enzymatic Resolution: Employing enzymes to achieve the desired chiral purity, ensuring the (S)-enantiomer is obtained with high enantiomeric excess.
化学反応の分析
Types of Reactions
(S)-2-amino-2-(2,4,5-trifluorophenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to remove the hydroxyl group, forming the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: PCC, CrO3, or potassium permanganate (KMnO4) under acidic conditions.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation with Pd/C.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of 2-(2,4,5-trifluorophenyl)acetaldehyde or 2-(2,4,5-trifluorophenyl)acetone.
Reduction: Formation of 2-amino-2-(2,4,5-trifluorophenyl)ethane.
Substitution: Formation of N-alkyl or N-acyl derivatives.
科学的研究の応用
(S)-2-amino-2-(2,4,5-trifluorophenyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a ligand in receptor studies and enzyme inhibition assays.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to its interaction with neurotransmitter systems.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of (S)-2-amino-2-(2,4,5-trifluorophenyl)ethan-1-ol involves its interaction with specific molecular targets:
Molecular Targets: It may bind to receptors or enzymes, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to neurotransmission, potentially affecting synaptic function and plasticity.
類似化合物との比較
Similar Compounds
®-2-amino-2-(2,4,5-trifluorophenyl)ethan-1-ol: The enantiomer of the compound with different biological activity.
2-amino-2-(2,4,5-trifluorophenyl)ethanol: Lacks the chiral center, resulting in different stereochemistry.
2-amino-2-(2,4,5-trifluorophenyl)propane-1-ol: A similar structure with an additional methyl group.
Uniqueness
(S)-2-amino-2-(2,4,5-trifluorophenyl)ethan-1-ol is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. Its trifluorophenyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.
特性
分子式 |
C8H8F3NO |
|---|---|
分子量 |
191.15 g/mol |
IUPAC名 |
(2S)-2-amino-2-(2,4,5-trifluorophenyl)ethanol |
InChI |
InChI=1S/C8H8F3NO/c9-5-2-7(11)6(10)1-4(5)8(12)3-13/h1-2,8,13H,3,12H2/t8-/m1/s1 |
InChIキー |
NXVQIZJVUSCDSJ-MRVPVSSYSA-N |
異性体SMILES |
C1=C(C(=CC(=C1F)F)F)[C@@H](CO)N |
正規SMILES |
C1=C(C(=CC(=C1F)F)F)C(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


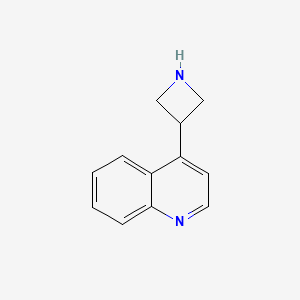
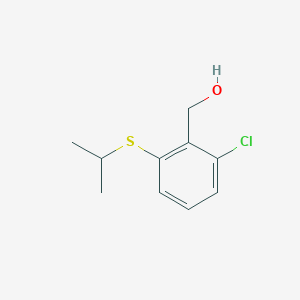
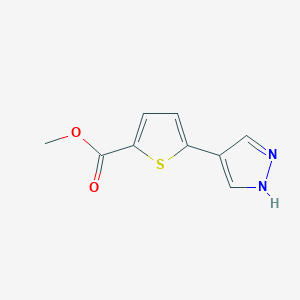

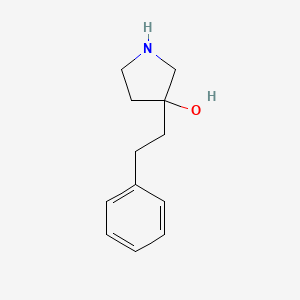
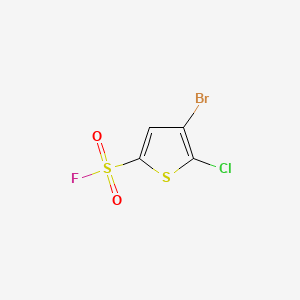
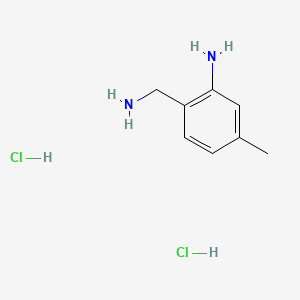
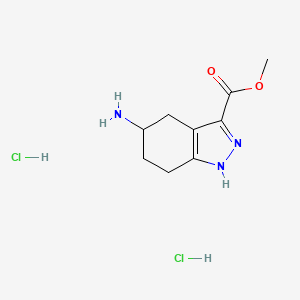
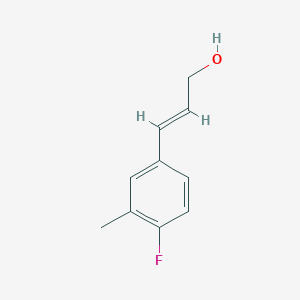
![Oxirane, 2-[(2-chloro-4-fluorophenyl)methyl]-](/img/structure/B15322962.png)
